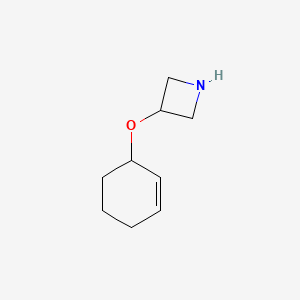
3-(Cyclohex-2-en-1-yloxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohex-2-en-1-yloxy)azetidine is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is of interest due to its unique structure, which combines a cyclohexene ring with an azetidine ring through an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-2-en-1-yloxy)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with cyclohex-2-en-1-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of azetidine .
. This reaction is efficient for synthesizing functionalized azetidines, although it has limited application due to inherent challenges.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and solid support catalysts can also enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohex-2-en-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace the leaving group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Cyclohex-2-en-1-yloxy)azetidine has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 3-(Cyclohex-2-en-1-yloxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive intermediates in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules or catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclohexene moiety.
Cyclohexene: A six-membered ring with a double bond, lacking the azetidine ring.
3-(Cyclohex-2-en-1-yloxy)pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of azetidine.
Uniqueness
3-(Cyclohex-2-en-1-yloxy)azetidine is unique due to its combination of a cyclohexene ring and an azetidine ring through an ether linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
3-cyclohex-2-en-1-yloxyazetidine |
InChI |
InChI=1S/C9H15NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h2,4,8-10H,1,3,5-7H2 |
Clé InChI |
WYJMUWGIOIQBDB-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


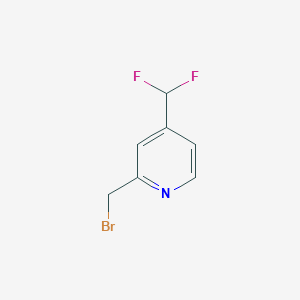
![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)

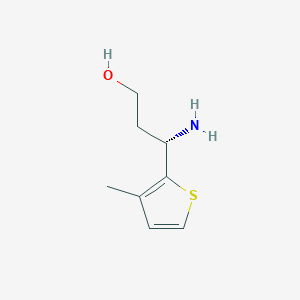
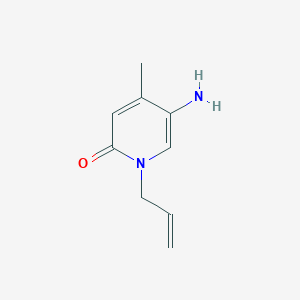
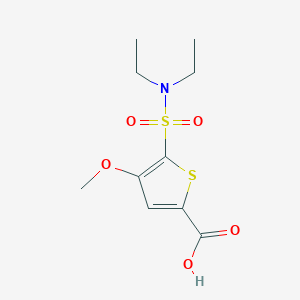
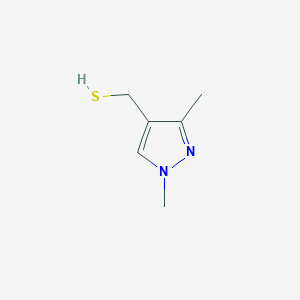
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
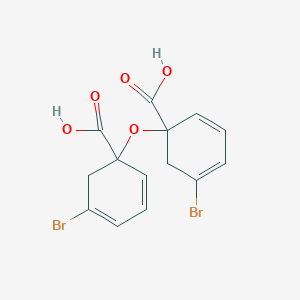

![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)

